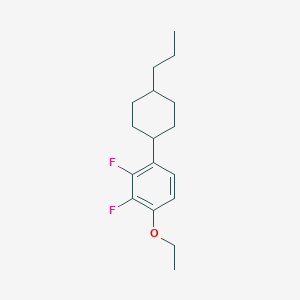

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Description

Properties

IUPAC Name |

1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAHGIPRRKDVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598114 | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163709-69-0, 174350-05-1 | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163709-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethoxy-2,3-difluor-4-(trans-4-propylcyclohexyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the liquid crystal monomer, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. The information is compiled from available chemical databases and scientific literature.

Core Physicochemical Data

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated organic compound with the chemical formula C17H24F2O.[1] It is recognized for its application as a liquid crystal monomer.[1][2] The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| Chemical Name | 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | N/A |

| CAS Number | 174350-05-1 | [1] |

| Molecular Formula | C17H24F2O | [1] |

| Molecular Weight | 282.37 g/mol | [1][3] |

| Canonical SMILES | CCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F | N/A |

| InChI | InChI=1S/C17H24F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h10-13H,3-9H2,1-2H3 | [3] |

| InChIKey | BOAHGIPRRKDVQY-UHFFFAOYSA-N | [3] |

Computed Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 6.3 | [3] |

| Topological Polar Surface Area | 9.2 Ų | [3] |

| Heavy Atom Count | 20 | [3] |

| Formal Charge | 0 | [3] |

| Complexity | 276 | [3] |

Metabolic Pathways

Recent research has shed light on the metabolic fate of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. In vitro studies using liver microsomes from various species, including humans and rats, have identified several primary metabolic pathways.[2][4] These include dealkylation, H-abstraction, and hydroxylation reactions, leading to the formation of multiple metabolites.[2][4] Some of these metabolites are predicted to have toxic properties.[2]

Caption: Primary metabolic pathways of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are general, standard protocols for the determination of key physicochemical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Boiling Point Determination (Microscale Method)

-

Sample Preparation: A small amount of the liquid sample (a few microliters) is placed in a small test tube.

-

Apparatus: A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube. The assembly is attached to a thermometer.

-

Procedure: The apparatus is heated in a suitable bath (e.g., silicone oil).

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled or deionized water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

-

Analysis: A sample of the clear, saturated aqueous solution is carefully removed and analyzed using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC) to determine the concentration of the dissolved compound. This concentration represents the aqueous solubility.

Experimental Workflow for Physicochemical Property Determination

The general workflow for characterizing a novel compound like 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is outlined below.

Caption: General experimental workflow for physicochemical characterization.

References

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 19103501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological interactions of the liquid crystal monomer (LCM), 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. The information is intended for researchers in materials science, environmental science, and drug development.

Chemical Identity and Properties

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, also known as EDPrB, is a fluorinated organic compound primarily utilized in the manufacturing of liquid crystal displays (LCDs).[1] Its specific molecular architecture, featuring a rigid cyclohexyl group, a substituted benzene ring, and an ethoxy chain, imparts the anisotropic properties essential for liquid crystal applications.

The definitive IUPAC name for this compound is 1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene .[2] The trans- prefix specifies the stereochemistry of the substituents on the cyclohexane ring.

Physicochemical Data

The following table summarizes key quantitative data for the compound, sourced from chemical databases.

| Property | Value | Source |

| IUPAC Name | 1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene | PubChem[2] |

| Molecular Formula | C₁₇H₂₄F₂O | PubChem[2] |

| Molecular Weight | 282.37 g/mol | PubChem[2] |

| Monoisotopic Mass | 282.17952171 Da | PubChem[2] |

| CAS Number | 174350-05-1 | Benchchem[1] |

| Classification | Fluorinated Liquid Crystal Monomer (LCM) | PubChem[2] |

Chemical Structure

The two-dimensional structure of the molecule is depicted below.

Experimental Protocols

Proposed Synthesis Workflow: Friedel-Crafts Alkylation

The synthesis of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene can be conceptually approached via a Friedel-Crafts alkylation reaction. This involves the alkylation of an appropriately substituted difluoroethoxybenzene with a propylcyclohexyl electrophile, catalyzed by a Lewis acid.

Detailed Methodology:

-

Reactant Preparation: 1-Ethoxy-2,3-difluorobenzene serves as the aromatic substrate. The alkylating agent, trans-4-propylcyclohexyl bromide, can be prepared from the corresponding alcohol. Anhydrous aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction.

-

Reaction Setup: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst. 1-Ethoxy-2,3-difluorobenzene is dissolved in an inert solvent like carbon disulfide (CS₂) or dichloromethane in a flask equipped with a stirrer and cooled in an ice bath.

-

Alkylation: The Lewis acid catalyst is added to the solution. Subsequently, the trans-4-propylcyclohexyl bromide is added dropwise to the stirred mixture. The reaction is monitored (e.g., by TLC) until the starting material is consumed.

-

Work-up: The reaction is carefully quenched by pouring it over a mixture of ice and concentrated HCl. This hydrolyzes the aluminum chloride complexes.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous salt like magnesium sulfate. After solvent removal, the crude product is purified using column chromatography on silica gel.

-

Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proposed Protocol: In Vitro Metabolism Study

To investigate the metabolic fate of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, an in vitro study using liver microsomes can be performed. This assay identifies potential metabolites formed through enzymatic reactions, primarily by cytochrome P450 enzymes.

Methodology:

-

Microsome Preparation: Liver microsomes from relevant species (e.g., human, rat) are prepared or obtained commercially. The protein concentration is determined using a standard assay (e.g., Bradford).

-

Incubation Mixture: A typical incubation mixture in a microcentrifuge tube would contain:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Liver microsomes (e.g., 0.5 mg/mL protein)

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to sustain enzymatic activity.

-

The test compound, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, dissolved in a suitable solvent like methanol or DMSO (final solvent concentration typically <1%).

-

-

Reaction: The reaction is initiated by adding the NADPH-regenerating system after a brief pre-incubation of the other components at 37°C. Control incubations are run without the NADPH-regenerating system to account for non-enzymatic degradation.

-

Termination and Extraction: At various time points, the reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins. The samples are centrifuged to pellet the precipitated protein.

-

Analysis: The supernatant is collected and analyzed by high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). The full-scan mass spectra are compared between the reaction and control samples to identify potential metabolites. Structural elucidation of metabolites is performed based on their mass-to-charge ratio and fragmentation patterns.

Potential Biological Signaling Pathways

As a member of the liquid crystal monomer class, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene may interact with biological systems. Studies on various LCMs suggest they can act as endocrine-disrupting chemicals, potentially interfering with nuclear receptor signaling. While specific pathways for this exact molecule are not defined, generalized pathways of concern for LCMs include the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Thyroid Hormone (TH) signaling pathways.

Generalized PPARγ Signaling Pathway

Some LCMs have been identified as potential antagonists of PPARγ, a key regulator of lipid metabolism and adipogenesis. Antagonism of this pathway could lead to dysregulation of metabolic processes.

Generalized Thyroid Hormone Signaling Pathway

Certain fluorinated LCMs have been shown to disrupt thyroid hormone signaling, which is critical for development and metabolism. They may act as antagonists to thyroid hormone receptors (TR).

Conclusion

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a specialized chemical with important applications in materials science. Its presence in consumer electronics and potential for environmental release necessitates a thorough understanding of its chemical properties, synthesis, and potential biological activity. While data on this specific molecule is limited, its classification as a fluorinated LCM suggests that further research into its metabolic fate and potential as an endocrine disruptor is warranted. The protocols and pathways outlined in this guide provide a foundational framework for such future investigations.

References

An In-depth Technical Guide to 1-Ethoxy-2,3-difluoro-4-((1s,4r)-4-propylcyclohexyl)benzene (CAS 174350-05-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for 1-Ethoxy-2,3-difluoro-4-((1s,4r)-4-propylcyclohexyl)benzene, identified by CAS number 174350-05-1. This compound is a fluorinated liquid-crystal monomer (LCM) utilized in advanced materials science, particularly in the research and development of liquid crystal displays (LCDs).[1][2] Its specific molecular structure is designed to fine-tune the electro-optical properties of liquid crystal formulations.[2]

Chemical and Physical Properties

The following tables summarize the known chemical and physical properties of CAS 174350-05-1. It is important to note that some data may be estimated from computational models.

Table 1: General Chemical Information

| Identifier | Value | Source |

| CAS Number | 174350-05-1 | [3][4][5][6] |

| IUPAC Name | 1-ethoxy-2,3-difluoro-4-((1s,4r)-4-propylcyclohexyl)benzene | [3] |

| Synonyms | trans-1-ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene, PCH 302FF | [5][6] |

| Molecular Formula | C17H24F2O | [5][6] |

| Molecular Weight | 282.37 g/mol | [2][5] |

| EINECS | 605-718-3 | [3] |

| MDL Number | MFCD11053400 | [3] |

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Solid | [3][4] |

| Color | White to yellow | [4] |

| Odor | No data available | [3][4] |

| Melting Point/Freezing Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Refractive Index | 1.477 | [6] |

| LogP (Octanol-Water Partition Coefficient) | 5.43740 | [6] |

| PSA (Polar Surface Area) | 9.23000 | [6] |

Safety and Handling Data

This substance is intended for research and development purposes.[3] Users should handle it with appropriate caution, adhering to the safety protocols outlined below.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statement Codes |

| Skin Irritation | H315: Causes skin irritation | P261, P271, P280, P301+P330+P331 |

| Eye Irritation | H319: Causes serious eye irritation | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Note: One source classifies the substance as not hazardous, while another indicates the hazards listed above.[3][4] It is recommended to handle the substance with care, assuming the more stringent classification.

Handling and Storage:

-

Handle only under a chemical fume hood.[3]

-

Avoid formation of dust.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Take measures to prevent the build-up of electrostatic charge.[3]

-

Store in a well-ventilated place. Keep container tightly closed.[7]

-

Stable under recommended storage conditions.[3]

-

Incompatible with strong oxidizing agents.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles. Ensure eyewash stations are close to the workstation.[3]

-

Skin Protection: Wear protective gloves. Use proper glove removal technique to avoid skin contact.[3]

-

Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water.[3]

-

In case of skin contact: Wash off with soap and plenty of water.[3]

-

If swallowed: Rinse mouth with water.[3]

-

In all cases of exposure, seek medical attention if symptoms persist.[3][4]

Ecotoxicological and Toxicological Information

While one safety data sheet indicates that no toxicology data is available for this specific product, another provides some aquatic toxicity data.[3] This compound is part of a class of chemicals (liquid crystal monomers) that have been studied for their potential persistence, bioaccumulation, and toxicity (PBT).[1]

Table 4: Ecotoxicity Data

| Test | Species | Result | Exposure Time |

| Toxicity to fish | Danio rerio (Zebrafish) | LC50: >86 mg/l | 96 hours |

| Toxicity to aquatic invertebrates | Daphnia magna | EC50: >100 mg/l | 24 hours |

| Toxicity to aquatic algae | Desmodesmus subspicatus | EC10: >100 mg/l | 72 hours |

Source:[3]

Persistence and Bioaccumulation:

-

Studies on similar liquid crystal monomers suggest that compounds with this structure may have high chemical and photochemical stability.[1]

-

The estimated octanol-water partition coefficient (log Kow) is greater than 5, and the bioconcentration factor (BCF) is estimated to be high, indicating a potential for bioaccumulation.[1]

-

Estimations also suggest that the chemical is not readily biodegradable.[1]

Experimental Protocols

Detailed, publicly available experimental protocols for the determination of the physicochemical and toxicological properties of CAS 174350-05-1 are limited. However, the general methodologies employed for such assessments are well-established.

Physicochemical Property Estimation:

-

Many of the physical and chemical properties, such as log Kow and BCF, are often estimated using computational software like the EPI (Estimation Programs Interface) Suite™.[1] This software uses quantitative structure-activity relationships (QSARs) to predict these properties based on the chemical's molecular structure.

Ecotoxicity Testing:

-

The provided ecotoxicity data (LC50, EC50) are typically determined through standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) test guidelines. For example:

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a chemical that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test measures the concentration at which 50% of Daphnia are immobilized (EC50) after a 24 or 48-hour exposure.

-

Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by a certain percentage (e.g., EC10) over 72 hours.

-

Visualizations

The following diagrams illustrate key concepts related to the assessment of this chemical.

Caption: Workflow for Persistence, Bioaccumulation, and Toxicity (PBT) Assessment.

Caption: GHS Hazard Communication and Control Measures.

References

- 1. pnas.org [pnas.org]

- 2. 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | 174350-05-1 | Benchchem [benchchem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 001chemical.com [001chemical.com]

- 6. m.globalchemmall.com [m.globalchemmall.com]

- 7. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

The Dawn of a Display Revolution: A Technical Review of the Discovery of Fluorinated Liquid Crystal Monomers

For Researchers, Scientists, and Drug Development Professionals

The journey to the vibrant, high-resolution liquid crystal displays (LCDs) that are ubiquitous in modern technology is a story of meticulous chemical design and discovery. At the heart of this revolution lies a class of molecules whose unique properties were painstakingly engineered: fluorinated liquid crystal monomers. The strategic incorporation of fluorine into the molecular structure of liquid crystals unlocked unprecedented control over their physical and electro-optical characteristics, paving the way for the development of the advanced displays we use today. This technical guide delves into the core scientific milestones, experimental methodologies, and structure-property relationships that defined the discovery and development of these remarkable materials.

From Curiosity to Commercial Viability: A Historical Perspective

The field of liquid crystals dates back to the late 19th century, but it was the pioneering work in the mid-20th century that set the stage for their application in displays. A significant breakthrough came from the research group of George W. Gray at the University of Hull.[1][2][3][4][5] While early liquid crystal materials required high temperatures to exhibit their characteristic mesophases, Gray's team synthesized cyanobiphenyls, such as 5CB, which were nematic at room temperature, a critical step towards practical applications.[4][5]

However, the demands of increasingly complex display technologies, particularly the advent of active-matrix LCDs, necessitated materials with improved properties such as higher resistivity, lower viscosity, and tailored dielectric anisotropy.[6][7] This is where the strategic introduction of fluorine became a game-changer. The first examples of fluorinated liquid crystals were synthesized as early as 1954 in Gray's group.[7] It was discovered that the incorporation of fluorine atoms could significantly modify melting points, mesophase behavior, and crucial physical properties like dielectric and optical anisotropy.[8][9][10]

The high electronegativity and small size of the fluorine atom allowed for its incorporation into various parts of the liquid crystal molecule, including terminal positions, within flexible chains, and as lateral substituents on the rigid core.[8][9] This versatility provided chemists with a powerful tool to fine-tune the molecular properties to meet the specific requirements of different display modes.

The Architect's Toolkit: Tailoring Properties with Fluorine

The introduction of fluorine atoms into a liquid crystal monomer has profound effects on its molecular properties, which in turn dictate the performance of the final display device. The primary advantages of fluorination include:

-

Tuning Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond allows for precise control over the dielectric anisotropy. By strategically placing fluorine atoms, it is possible to create materials with either positive or negative Δε, a critical requirement for different LCD modes like twisted nematic (TN) and vertical alignment (VA).[8][9]

-

Lowering Viscosity (γ): Fluorinated liquid crystals often exhibit lower viscosity compared to their non-fluorinated counterparts.[11][12] This is crucial for achieving the fast response times required for video and other dynamic display applications.

-

Optimizing Birefringence (Δn): The birefringence, or the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director, is another key parameter that can be adjusted through fluorination.[11][12]

-

Improving Chemical and Thermal Stability: The strength of the C-F bond contributes to the overall stability of the liquid crystal monomers, enhancing the lifetime and reliability of the display.[13]

-

Suppressing Unwanted Smectic Phases: The introduction of lateral fluorine substituents can disrupt the molecular packing that leads to the formation of more ordered smectic phases, thereby widening the operational temperature range of the desired nematic phase.[12]

The following diagram illustrates the logical relationship between the position of fluorine substitution and its impact on the dielectric anisotropy of a typical calamitic (rod-shaped) liquid crystal monomer.

Caption: Fluorine's position dictates the sign of dielectric anisotropy.

Key Classes of Fluorinated Liquid Crystal Monomers and Their Properties

The quest for ideal liquid crystal materials has led to the synthesis and characterization of a vast array of fluorinated monomers. The following tables summarize the physical properties of some of the most important classes.

Table 1: Properties of Selected Fluorinated Biphenyl Liquid Crystal Monomers

| Compound | Structure | Melting Point (°C) | Clearing Point (°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) |

| 4-Fluoro-4'-methyl-1,1'-biphenyl | F-Ph-Ph-CH₃ | 47-49 | - | - | Positive |

| 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | tBu-Ph-Ph(F,F) | 105–107 | - | - | - |

| 4-Cyano-4'-pentylbiphenyl (5CB) (Reference) | NC-Ph-Ph-C₅H₁₁ | 24 | 35.3 | 0.19 | +11.5 |

Data extracted from various sources.[4][13][14]

Table 2: Properties of Selected Fluorinated Terphenyl Liquid Crystal Monomers

| Compound | Structure | Melting Point (°C) | Clearing Point (°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) |

| 4-Pentyl-4''-propyl-2',3',5',6'-tetrafluoro-1,1':4',1''-terphenyl | C₅H₁₁-Ph-Ph(F₄)-Ph-C₃H₇ | 102 | 215 | ~0.2 | -2.7 |

| 4-(4-Propylphenyl)-2-fluoro-4'-(3-propylcyclopentyl)-biphenyl | C₃H₇-Ph-Ph(F)-Ph-Cyclopentyl-C₃H₇ | 65.8 | 223.5 | - | - |

Data extracted from various sources.[12][15]

Experimental Pathways to Fluorinated Liquid Crystal Monomers

The synthesis of these specialized molecules relies on a range of established and innovative organic chemistry reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be particularly powerful for constructing the core biphenyl and terphenyl structures.[13][16]

The following diagram outlines a generalized workflow for the rational design and synthesis of fluorinated liquid crystal monomers.

Caption: Iterative design and synthesis of fluorinated liquid crystals.

General Experimental Protocol for Suzuki-Miyaura Coupling

A common method for synthesizing fluorinated biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. The following provides a generalized experimental protocol:

Materials:

-

Aryl halide (e.g., a brominated fluorobenzene derivative)

-

Arylboronic acid (e.g., a substituted phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

To a reaction vessel equipped with a condenser and magnetic stirrer, add the aryl halide, arylboronic acid, and base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the solvent system and the palladium catalyst.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by techniques like TLC or GC).

-

After cooling to room temperature, the reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the pure fluorinated biphenyl liquid crystal monomer.

Characterization: The structure and purity of the synthesized compounds are confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure and confirm the positions of the fluorine atoms.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points).

-

Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and confirm the mesophase type.

Conclusion and Future Outlook

The discovery and development of fluorinated liquid crystal monomers represent a pivotal achievement in materials science, directly enabling the multi-billion dollar flat-screen display industry. The ability to precisely tailor the physical properties of these molecules through the strategic incorporation of fluorine has been, and continues to be, a cornerstone of liquid crystal research. While the initial focus was on materials for display applications, the unique properties of fluorinated liquid crystals are now being explored in other advanced technologies, including photonics, sensors, and smart windows. The foundational understanding of structure-property relationships established during the discovery of these remarkable monomers will undoubtedly continue to guide the design of new and innovative functional materials for decades to come.

References

- 1. Professor George W. Gray | Hull History Centre [hullhistorycentre.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. George Gray, the man who made flat screens possible | Chemistry | The Guardian [theguardian.com]

- 4. How a fraudulent MP and a brilliant scientist created LCDs for flat-screens [thenextweb.com]

- 5. hullalumni.me [hullalumni.me]

- 6. researchgate.net [researchgate.net]

- 7. daneshyari.com [daneshyari.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

Environmental persistence and bioaccumulation of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.

An In-depth Technical Guide on the Environmental Persistence and Bioaccumulation of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Introduction

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, hereafter referred to as EDPrB, is a fluorinated liquid crystal monomer (FLCM) used in the manufacturing of liquid crystal displays (LCDs).[1][2] As with many FLCMs, EDPrB is considered an emerging environmental contaminant due to its potential persistence, bioaccumulation, and toxicity.[1][3] The widespread use of LCDs has led to increasing concern over the release of these compounds into the environment and their subsequent impact on ecosystems and human health.

This technical guide provides a comprehensive overview of the current scientific understanding of EDPrB's environmental persistence and bioaccumulation. It summarizes key experimental findings, details the methodologies used in pivotal studies, and presents logical and metabolic pathways through structured visualizations. The content is intended for researchers, environmental scientists, and professionals in drug and chemical development.

Physicochemical Properties and Environmental Fate

The environmental behavior of a chemical is largely governed by its physicochemical properties. While specific quantitative data such as the octanol-water partition coefficient (Kow) for EDPrB are not detailed in the provided search results, its chemical structure—comprising a fluorinated benzene ring, an ethoxy group, and a propylcyclohexyl group—suggests a high degree of lipophilicity. Highly lipophilic compounds tend to partition from water into organic matrices like sediment and biota, which is a key driver for bioaccumulation.[4][5]

Fluorinated aromatic compounds are known for their chemical stability and resistance to degradation, which contributes to their environmental persistence.[6][7] The detoxification processes for similar FLCMs have been shown to include carbon bond cleavage and benzene ring opening, but these can be slow.[6] Halomethoxybenzenes, a related class of compounds, are known to be pervasive and capable of long-range transport in the environment.[8][9]

Bioaccumulation and Metabolism

Studies have confirmed that EDPrB is bioaccumulative and undergoes metabolic transformation. As an FLCM, it has been identified as a persistent, bioaccumulative, and toxic (PBT) substance.[1][2]

Evidence of Bioaccumulation

Research using adult zebrafish (Danio rerio) demonstrated that EDPrB accumulates in the liver, causing significant hepatotoxicity even at environmentally relevant concentrations.[1][2] Long-term exposure (21 days) to concentrations as low as 1 µg/L led to observable adverse effects, indicating the compound is readily taken up and retained by aquatic organisms.[1][2]

Metabolic Pathways

The biotransformation of EDPrB has been investigated in vitro using liver microsomes from various species, including humans, rats, and several fish species.[3] These studies identified the primary metabolic pathways. A total of 20 distinct, species-dependent metabolites were identified.[3] The major transformation reactions are summarized in Table 1.[3]

Table 1: Primary Metabolic Pathways of EDPrB Identified in vitro

| Metabolic Reaction | Description |

|---|---|

| Dealkylation | Removal of the ethoxy group or propyl group from the molecule. |

| H-abstraction | Removal of a hydrogen atom, creating a radical for further reaction. |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule, typically on the cyclohexyl or benzene ring. |

Source: Adapted from Sci Total Environ. 2023 Feb 20:860:160448.[3]

Toxicity modeling of the identified metabolites suggests that biotransformation does not necessarily lead to detoxification. According to the Ecological Structure Activity Relationships (ECOSAR) model, 17 of the metabolites are classified as toxic, with several exhibiting aquatic toxicity equal to or greater than the parent EDPrB compound.[3]

Caption: Primary metabolic pathways of EDPrB leading to the formation of numerous, often more toxic, metabolites.

Ecotoxicological Effects

Exposure to EDPrB has been shown to induce significant toxicological effects in aquatic organisms. The primary target organ identified in studies is the liver.

Hepatotoxicity in Zebrafish

A key study exposed adult zebrafish to EDPrB at concentrations of 1, 10, and 100 µg/L for 21 days.[1][2] The observed effects are summarized in Table 2.

Table 2: Summary of Hepatotoxic Effects of EDPrB in Adult Zebrafish

| Effect Category | Specific Observations |

|---|---|

| Morphology & Biomarkers | Morphological abnormalities in the liver, elevated transaminase activities, inhibited antioxidant levels. |

| Lipid Metabolism | Disruption of lipid metabolism, with total cholesterol and triglyceride content reduced by up to 2.3- and 1.82-fold, respectively. |

| Gene Expression | Dysregulation of genes involved in lipid/glucose metabolism and protein processing (e.g., fasn, acaca, xbp1). |

| Cellular Stress & Apoptosis | Induction of endoplasmic reticulum (ER) stress via the PERK-eIF2α signaling pathway; involvement of the P53-Bax/Bcl2 apoptosis pathway. |

Source: Adapted from J Hazard Mater. 2025 Mar 15:486:136858.[1][2]

Molecular simulations confirmed a strong binding affinity between EDPrB and proteins involved in lipid metabolism and stress response, providing a mechanistic basis for the observed toxicity.[1]

Caption: Workflow for the zebrafish study investigating EDPrB-induced hepatotoxicity.

Standardized Experimental Protocols

The assessment of a chemical's environmental persistence and bioaccumulation potential is guided by internationally accepted protocols, primarily the OECD Guidelines for the Testing of Chemicals.[10][11] These guidelines ensure that data is reliable and comparable across laboratories.

Persistence (Degradation) Studies

To quantitatively determine persistence, a series of tests for biotic and abiotic degradation would be performed.

-

Ready Biodegradability (e.g., OECD 301): A screening test to determine if a substance is likely to degrade rapidly in the environment. Given the stability of FLCMs, EDPrB would likely not be readily biodegradable.

-

Simulation Testing for Biodegradation in Water, Soil, and Sediment (e.g., OECD 308, 309): These tests provide degradation half-lives under more environmentally realistic conditions.

-

Hydrolysis as a Function of pH (OECD 111): Assesses the abiotic degradation potential in water.

-

Phototransformation in Water/Air (e.g., OECD 316): Evaluates degradation due to sunlight. Recent studies show that UV photolysis can be a degradation pathway for some FLCMs.[12]

Bioaccumulation Studies

-

Partition Coefficient (n-octanol/water) (OECD 107, 117): Measures the Kow, a key indicator of bioaccumulation potential. A high log Kow value (>5) suggests a significant potential for a substance to bioaccumulate.[13]

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This is the definitive test for determining a chemical's Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF). An organism (typically fish) is exposed to the chemical in water and/or through diet. The concentration of the chemical in the organism's tissues is measured over time during an uptake phase and a depuration (clearance) phase. The BCF is calculated as the ratio of the chemical concentration in the fish to the concentration in the water at steady state.

Protocol for Zebrafish Hepatotoxicity Study

The in vivo study on EDPrB followed a protocol consistent with established ecotoxicological methods.[1][2]

-

Test Organism: Adult zebrafish (Danio rerio) were used, a standard model organism in toxicity testing.

-

Acclimation: Fish were acclimated to laboratory conditions prior to the experiment.

-

Exposure: A semi-static exposure system was used for 21 days. Test solutions (control and EDPrB at 1, 10, and 100 µg/L) were renewed periodically to maintain target concentrations.

-

Sample Collection: At the end of the exposure period, fish were euthanized, and liver tissues were dissected for various analyses.

-

Biochemical Assays: Liver homogenates were used to measure the activity of enzymes like transaminases and levels of antioxidants.

-

Lipid Analysis: Total cholesterol and triglyceride levels in the liver were quantified using commercial assay kits.

-

Transcriptomic Analysis: RNA was extracted from liver tissue, followed by library preparation and sequencing (RNA-Seq) to identify differentially expressed genes and affected signaling pathways.

Conclusion

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) is a bioaccumulative and persistent fluorinated liquid crystal monomer. Experimental evidence confirms its uptake and accumulation in the liver of aquatic organisms, where it induces significant toxicity by disrupting metabolic processes and activating cellular stress and apoptosis pathways. While EDPrB undergoes metabolic transformation, its metabolites are often as toxic or more toxic than the parent compound, indicating that biotransformation is not an effective detoxification route. The structural characteristics of EDPrB—a stable fluoroaromatic core and lipophilic moieties—suggest it is likely to persist in the environment, warranting further investigation into its long-term ecological risks.

References

- 1. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZFIN Publication: Li et al., 2024 [zfin.org]

- 3. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioaccumulation potential of persistent organic chemicals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimating the Bioaccumulation Potential of Hydrophobic Ultraviolet Stabilizers Using Experimental Partitioning Properties | MDPI [mdpi.com]

- 6. Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sources and environmental fate of halomethoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. oecd.org [oecd.org]

- 12. Aquatic photolysis of high-risk fluorinated liquid crystal monomers: Kinetics, toxicity evaluation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ecetoc.org [ecetoc.org]

Unidentified Compound: The Toxicological Profile of EDPrB Remains Undocumented

A comprehensive review of scientific and toxicological literature reveals a significant lack of data on a substance referred to as "EDPrB" or "ethyl-delta-9-tetrahydrocannabinol-propanoate-butanoate." As of this writing, no toxicological profile, health risk assessment, or established experimental protocols associated with this specific compound are available in the public domain. This prevents the creation of an in-depth technical guide as requested.

Searches for "EDPrB" and its expanded chemical name across multiple scientific databases did not yield any relevant studies on its toxicological effects, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level). Furthermore, there is no information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding the potential health risks of any chemical substance.

While the provided name contains "ethyl-delta-9-tetrahydrocannabinol," a known derivative of Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive constituent of cannabis, the full chemical name "ethyl-delta-9-tetrahydrocannabinol-propanoate-butanoate" does not correspond to a recognized chemical structure in standard chemical databases like PubChem. The name appears to be a non-standard or potentially erroneous chemical nomenclature. A search for "ethyl-delta-9-tetrahydrocannabinol" does identify a compound in the PubChem database, but no associated toxicological studies were found[1].

Without primary research data, it is impossible to fulfill the core requirements of generating quantitative data tables, detailing experimental protocols, or creating diagrams of signaling pathways. The development of a toxicological profile is contingent on the availability of peer-reviewed studies that investigate the substance's effects in biological systems.

For researchers, scientists, and drug development professionals interested in the toxicological profile of novel cannabinoid derivatives, the absence of data on "EDPrB" underscores the need for foundational research. Any investigation into a new chemical entity would need to begin with basic in vitro and in vivo studies to characterize its potential toxicity.

References

In Vitro Metabolic Pathways of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro metabolic pathways of the fluorinated liquid-crystal monomer, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB). This compound is of growing interest due to its prevalence in environmental and human samples.[1] Understanding its biotransformation is crucial for assessing its potential toxicological impact.

The primary metabolic routes for EDPrB in vitro have been identified as dealkylation, H-abstraction, and hydroxylation, leading to the formation of numerous species-dependent metabolites.[1] In a key study, a total of 20 metabolites were identified when EDPrB was incubated with liver microsomes from humans, rats, pigs, and several fish species.[1] The identification of these metabolites was carried out using advanced analytical techniques such as gas and liquid chromatography-high resolution mass spectrometry.[1] Notably, half of the metabolites identified in vitro were also detected in in vivo studies with Sprague-Dawley rats, underscoring the relevance of these in vitro models.[1]

Core Metabolic Reactions

The metabolism of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is primarily governed by Phase I reactions. The following diagram illustrates the principal metabolic transformations observed in vitro.

Experimental Protocols

The following section details a representative methodology for the in vitro metabolism of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene using liver microsomes. This protocol is based on established practices for such assays.

Materials and Reagents

-

Test Compound: 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB)

-

Liver Microsomes: Pooled human, rat, or other species of interest

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate buffer (pH 7.4)

-

Quenching Solution: Acetonitrile or other suitable organic solvent

-

Internal Standard: A structurally similar compound not present in the biological matrix.

Incubation Procedure

-

Preparation: A stock solution of EDPrB is prepared in a suitable organic solvent (e.g., DMSO or acetonitrile) and then diluted in the incubation buffer to the desired final concentrations.

-

Pre-incubation: Liver microsomes are pre-warmed in the phosphate buffer at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system to the microsome and substrate mixture.

-

Incubation: The reaction mixture is incubated at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: At each time point, the reaction is terminated by adding an equal volume of cold quenching solution containing the internal standard.

-

Protein Precipitation: The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.

-

Sample Analysis: The supernatant is collected for analysis by LC-HRMS and/or GC-HRMS for metabolite identification and quantification.

Analytical Methodology

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Used for the separation and identification of polar metabolites. A C18 column is typically used with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid.

-

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): Employed for the analysis of more volatile or derivatized metabolites.

-

Metabolite Identification: The structures of potential metabolites are elucidated based on their accurate mass measurements, fragmentation patterns (MS/MS spectra), and chromatographic retention times.

The following diagram outlines a typical experimental workflow for an in vitro metabolism study.

Quantitative Data Summary

While the primary study identified 20 metabolites, specific quantitative data on the rates of formation for each metabolite is not publicly available. The following tables present a representative structure for summarizing such quantitative data. The values provided are hypothetical and for illustrative purposes only.

Table 1: Representative Metabolic Stability of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene in Liver Microsomes

| Species | Microsomal Protein (mg/mL) | Substrate Conc. (µM) | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Human | 0.5 | 1 | 45.8 | 15.1 |

| Rat | 0.5 | 1 | 28.3 | 24.5 |

| Pig | 0.5 | 1 | 35.1 | 19.7 |

| Cyprinus carpio | 0.5 | 1 | 62.5 | 11.1 |

Table 2: Representative Profile of Major Metabolites Formed in Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | m/z [M-H]- | Retention Time (min) | Peak Area (% of Total Metabolites) |

| M1 | O-deethylation | 281.1482 | 8.2 | 35.6 |

| M2 | Hydroxylation (cyclohexyl ring) | 325.1745 | 9.5 | 22.1 |

| M3 | Hydroxylation (propyl chain) | 325.1745 | 9.8 | 15.4 |

| M4 | H-abstraction (dehydrogenation) | 307.1636 | 10.5 | 8.9 |

| M5 | Di-hydroxylation | 341.1694 | 7.9 | 5.3 |

| M6-M20 | Various | Varies | Varies | 12.7 |

Disclaimer: The quantitative data presented in Tables 1 and 2 are representative examples and are not derived from the published study on the metabolism of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. This information is provided to illustrate how such data would be presented.

References

Technical Guide: Solubility Profile of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of the liquid crystal monomer 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes qualitative information based on the compound's chemical structure and data from structurally similar molecules. It also outlines a comprehensive experimental protocol for determining the precise solubility of this compound in common laboratory solvents. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development who are handling this or similar fluorinated organic compounds.

Introduction

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal monomer (LCM) with the chemical formula C₁₇H₂₄F₂O.[1][2] Its molecular structure, featuring a difluorobenzene ring coupled with a propylcyclohexyl group and an ethoxy chain, imparts properties that are highly desirable in the manufacturing of liquid crystal displays (LCDs).[3] The inclusion of fluorine atoms is a key structural feature, significantly influencing the compound's physical properties such as dielectric anisotropy, optical anisotropy, and viscosity.[4][5] Understanding the solubility of this compound is critical for its application in manufacturing processes, as well as for toxicological and environmental impact studies.[6][7]

Predicted Solubility in Common Laboratory Solvents

A structurally similar, larger fluorinated liquid crystal, "Benzene, 1-Ethoxy-2,3-Difluoro-4-[[(Trans,Trans)-4'-Propyl[1,1'-Bicyclohexyl]-4-Yl]Methoxy]-", is reported to be soluble in common organic solvents such as chloroform, dichloromethane, and toluene, while being insoluble in water.[8] It is therefore highly probable that 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene exhibits a similar solubility profile.

Table 1: Predicted Qualitative Solubility of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | Aliphatic Hydrocarbon | Likely Soluble |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | Likely Soluble |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated Hydrocarbon | Likely Soluble |

| Chloroform | CHCl₃ | Halogenated Hydrocarbon | Likely Soluble |

| Acetone | C₃H₆O | Ketone | Likely Soluble |

| Ethyl Acetate | C₄H₈O₂ | Ester | Likely Soluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Alcohol | Likely Soluble |

| Methanol | CH₃OH | Alcohol | Likely Soluble |

| Water | H₂O | Inorganic | Predicted Insoluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a liquid compound like 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene in various solvents at a controlled temperature.

Objective: To determine the concentration of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene in a saturated solution of a given solvent at a specified temperature.

Materials:

-

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Calibrated temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: Add an excess amount of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene to a series of vials. The presence of undissolved solute is necessary to ensure a saturated solution.

-

Addition of Solvent: Accurately add a known volume or mass of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The shaking facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let any undissolved material settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution using a syringe filter to remove any suspended microparticles. This step is crucial to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the precise concentration of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene remains to be precisely determined and published, its molecular structure strongly suggests good solubility in a wide array of common organic laboratory solvents and poor solubility in water. For applications requiring exact solubility values, the provided experimental protocol offers a robust methodology for their determination. This guide serves as a foundational resource for scientists and professionals, enabling informed decisions in the handling and application of this and similar fluorinated liquid crystal monomers.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 19103501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | 174350-05-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzene, 1-Ethoxy-2,3-Difluoro-4-[[(Trans,Trans)-4'-Propyl[1,1'-Bicyclohexyl]-4-Yl]Methoxy]- | Properties, Uses, Safety Data & Supplier Guide China [fluorobenzene.ltd]

In-Depth Technical Guide: Thermal and Chemical Stability of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal monomer crucial in the formulation of liquid crystal displays (LCDs) and other advanced optical materials. Its molecular structure, featuring a difluorinated benzene ring coupled with a propylcyclohexyl group, imparts desirable mesomorphic properties. This technical guide provides a comprehensive overview of the thermal and chemical stability of this compound, drawing upon available data and established principles for analogous fluorinated liquid crystals. Due to the proprietary nature of specific data for individual liquid crystal components, this guide also outlines the standard experimental protocols for evaluating thermal and chemical stability in this class of materials.

Introduction

The performance and longevity of liquid crystal devices are intrinsically linked to the stability of their constituent liquid crystal monomers. For 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, its stability under thermal and chemical stress is a critical parameter influencing device lifetime, operational range, and reliability. The presence of fluorine atoms in the molecule is known to enhance stability due to the high bond energy of the C-F bond. This guide will delve into the known characteristics of this compound and the methodologies used to qualify its stability.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄F₂O | [PubChem CID: 19103501] |

| Molecular Weight | 282.37 g/mol | [PubChem CID: 19103501] |

| Appearance | White to light yellow powder or crystals | [Commercial Supplier Data] |

| CAS Number | 174350-05-1 | [Commercial Supplier Data] |

Thermal Stability

Fluorinated liquid crystals are generally recognized for their high thermal stability, a critical attribute for applications in devices that may experience significant temperature fluctuations. While specific decomposition temperatures for 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene are not publicly available, the stability is expected to be high due to the strong carbon-fluorine bonds.

Expected Thermal Behavior

The thermal decomposition of fluorinated organic compounds typically occurs at elevated temperatures. The process can involve the scission of alkyl chains and the eventual breakdown of the aromatic core. The presence of the difluoro-substitution on the benzene ring is anticipated to increase the thermal stability compared to its non-fluorinated counterparts.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of a material.

Objective: To determine the decomposition temperature of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.

Methodology:

-

A small sample (typically 5-10 mg) of the compound is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The decomposition temperature (Td) is typically reported as the temperature at which a 5% weight loss occurs.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures of liquid crystals, such as the nematic-to-isotropic transition temperature (TNI). A high and stable TNI is often desirable for a wide operational temperature range of a device.

Objective: To determine the phase transition temperatures of the compound.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated and cooled at a controlled rate (e.g., 5-10 °C/min).

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram.

Chemical Stability

The chemical stability of liquid crystals is crucial for preventing degradation due to exposure to UV light, humidity, and interaction with other device components. Fluorinated liquid crystals generally exhibit good chemical resistance.

Expected Chemical Behavior

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is expected to be resistant to hydrolysis and oxidation under normal operating conditions. The electron-withdrawing nature of the fluorine atoms can help protect the aromatic ring from electrophilic attack. However, prolonged exposure to high-energy UV radiation could potentially lead to bond cleavage and the formation of radical species, which can degrade the liquid crystal material.

Experimental Protocol: Accelerated Stability Testing

Accelerated stability testing is performed to predict the long-term chemical stability of the liquid crystal under various stress conditions.

Objective: To assess the degradation of the compound under heat, light, and humidity.

Methodology:

-

Samples of the liquid crystal are placed in controlled environment chambers.

-

Stress conditions are applied, such as:

-

Thermal Stress: Elevated temperatures (e.g., 85°C, 100°C).

-

Photostability: Exposure to a defined UV light source (e.g., xenon lamp).

-

Humidity Stress: High relative humidity (e.g., 85% RH) at an elevated temperature.

-

-

Samples are withdrawn at specific time points.

-

The purity of the samples is analyzed using High-Performance Liquid Chromatography (HPLC).

-

A degradation curve is plotted to determine the rate of degradation.

Conclusion

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, as a fluorinated liquid crystal monomer, is expected to exhibit high thermal and chemical stability, which are prerequisites for its application in high-performance liquid crystal displays. While specific, publicly available quantitative data on its stability is limited, the general properties of fluorinated liquid crystals and the standard analytical methods described in this guide provide a strong framework for its evaluation. The detailed experimental protocols for TGA, DSC, and accelerated stability testing serve as a comprehensive guide for researchers and professionals involved in the characterization and quality control of this and similar liquid crystal materials. Further research and publication of specific stability data would be beneficial for the broader scientific community.

The Role of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene in Advanced Materials Science: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal monomer that holds significance in the field of materials science, particularly in the development of liquid crystal displays (LCDs) and other electro-optic devices. Its unique molecular architecture, characterized by a combination of a flexible propylcyclohexyl group, a rigid difluorinated benzene core, and an ethoxy terminal group, imparts desirable physical and chemical properties. This technical guide provides an in-depth overview of the known applications, synthesis, and key characteristics of this compound, with a focus on its role in materials science. While specific quantitative data from open literature is limited, this paper extrapolates its expected properties based on the well-established structure-property relationships of analogous fluorinated liquid crystals.

Introduction

The relentless pursuit of higher-performance display technologies has driven extensive research into novel liquid crystalline materials. Among these, fluorinated liquid crystals have emerged as a critical class of compounds due to their advantageous properties, including high thermal and chemical stability, low viscosity, and tunable dielectric anisotropy. 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, with its CAS number 174350-05-1 and molecular formula C₁₇H₂₄F₂O, is a representative example of such a monomer.[1] The strategic placement of fluorine atoms on the benzene ring significantly influences the molecule's dipole moment and, consequently, its electro-optical behavior. This compound is primarily utilized as a component in liquid crystal mixtures to optimize the performance of display devices.

Physicochemical Properties and Expected Performance

While specific, publicly available quantitative data for 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is scarce, its properties can be inferred from the behavior of structurally similar fluorinated liquid crystals containing a cyclohexylbenzene core.

Table 1: Predicted Physicochemical and Electro-Optical Properties

| Property | Predicted Value/Characteristic | Rationale based on Structural Analogs |

| Molecular Weight | 282.37 g/mol [1] | Calculated from the molecular formula. |

| Phase Behavior | Likely to exhibit a nematic liquid crystal phase. The clearing point (N-I transition) is expected to be in a range suitable for device applications. | The combination of a rigid core and flexible tail is characteristic of calamitic liquid crystals that form nematic phases. |

| Dielectric Anisotropy (Δε) | Expected to be moderately to highly negative. | The two fluorine atoms on the benzene ring create a strong lateral dipole moment, perpendicular to the long molecular axis, which is a hallmark of negative dielectric anisotropy materials. |

| Birefringence (Δn) | Expected to be in the low to moderate range. | The presence of a saturated cyclohexyl ring generally leads to lower birefringence compared to fully aromatic systems. |

| Viscosity (γ₁) | Expected to be relatively low. | Fluorination and the presence of an ethoxy group can contribute to lower intermolecular interactions, resulting in reduced viscosity and faster switching times in displays. |

| Thermal and Chemical Stability | High. | The carbon-fluorine bond is exceptionally strong, imparting enhanced stability against thermal degradation and chemical reactions. |

Synthesis and Experimental Protocols

Generalized Synthetic Pathway

A likely synthetic approach would involve the coupling of a Grignard reagent derived from a brominated trans-4-propylcyclohexylbenzene with a suitably substituted difluorobenzene derivative, followed by etherification.

References

Methodological & Application

Application Note and Protocol: Synthesis of High-Purity 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal monomer.[1][2][3] Its synthesis requires the strategic coupling of a substituted difluorobenzene moiety with a propylcyclohexyl group. This document outlines a detailed protocol for the synthesis of high-purity 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, leveraging a Suzuki-Miyaura cross-coupling reaction. This method is advantageous due to its high tolerance for various functional groups and generally mild reaction conditions.[4][5][6][7] The protocol is divided into the synthesis of key intermediates followed by the final coupling and purification steps.

Overall Reaction Scheme

The synthesis is accomplished in two main stages: the preparation of the boronic acid intermediate and its subsequent Suzuki-Miyaura coupling with a brominated aromatic precursor.

Stage 1: Synthesis of trans-4-Propylcyclohexylboronic Acid

Stage 2: Synthesis of 1-Ethoxy-2,3-difluoro-4-bromobenzene

Stage 3: Suzuki-Miyaura Coupling

Data Presentation

Table 1: Reagents and Expected Yields for the Synthesis of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

| Step | Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Expected Yield (%) |

| 1a | trans-1-Bromo-4-propylcyclohexane | 205.14 | 50 | 10.26 g | - |

| Magnesium turnings | 24.31 | 60 | 1.46 g | - | |

| Triisopropyl borate | 188.08 | 60 | 13.9 mL | - | |

| Product | trans-4-Propylcyclohexylboronic acid | 170.06 | - | - | 75 |

| 1b | 3,4-Difluorobromobenzene | 192.99 | 50 | 9.65 g | - |

| Diethyl ether | 74.12 | - | 100 mL | - | |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 55 | 22 mL | - | |

| Iodoethane | 155.97 | 60 | 5.2 mL | - | |

| Product | 1-Ethoxy-2,3-difluoro-4-bromobenzene | 251.05 | - | - | 80 |

| 2 | trans-4-Propylcyclohexylboronic acid | 170.06 | 40 | 6.80 g | - |

| 1-Ethoxy-2,3-difluoro-4-bromobenzene | 251.05 | 35 | 8.79 g | - | |

| Pd(PPh₃)₄ | 1155.56 | 0.7 | 0.81 g | - | |

| K₂CO₃ | 138.21 | 70 | 9.67 g | - | |

| Final Product | 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | 282.37 | - | - | 85 |

Experimental Protocols

Stage 1: Synthesis of trans-4-Propylcyclohexylboronic Acid

1. Preparation of trans-4-Propylcyclohexylmagnesium Bromide (Grignard Reagent)

-

To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.46 g, 60 mmol).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of trans-1-bromo-4-propylcyclohexane (10.26 g, 50 mmol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the bromide solution to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[8]

-

Once the reaction starts, add the remaining bromide solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

2. Formation of trans-4-Propylcyclohexylboronic Acid

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve triisopropyl borate (13.9 mL, 60 mmol) in 50 mL of anhydrous diethyl ether and cool to -78 °C.

-

Slowly add the Grignard reagent solution to the triisopropyl borate solution via a cannula while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction by slowly adding 50 mL of 2 M HCl at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of hexanes and ethyl acetate to yield pure trans-4-propylcyclohexylboronic acid.

Stage 2: Synthesis of 1-Ethoxy-2,3-difluoro-4-bromobenzene

This is a representative procedure as multiple synthetic routes exist.

1. Synthesis of 1-Ethoxy-2,3-difluoro-4-bromobenzene

-

To a solution of 3,4-difluorobromobenzene (9.65 g, 50 mmol) in anhydrous diethyl ether (100 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add iodoethane (5.2 mL, 60 mmol) dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-